N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which is then reacted with benzyl chloride to form N-benzyl-4-benzylpiperidine. This intermediate is further reacted with 3-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl groups can yield benzaldehyde or benzoic acid, while reduction of the sulfonamide group can yield corresponding amines .
Scientific Research Applications
N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the sulfonamide group.
N-Benzyl-4-piperidone: Similar structure but with a ketone group instead of the sulfonamide group.
2-Benzyl benzimidazole: Contains a benzimidazole ring instead of the piperidine ring
Uniqueness
N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both the piperidine ring and the sulfonamide group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4S/c1-22-18-26(35(32,33)29-20-25-10-6-3-7-11-25)12-13-27(22)34-21-28(31)30-16-14-24(15-17-30)19-23-8-4-2-5-9-23/h2-13,18,24,29H,14-17,19-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRGDYUHCCOEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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